molecular formula C8H9NOS B2874289 1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one CAS No. 2241139-54-6

1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one

Cat. No.: B2874289
CAS No.: 2241139-54-6
M. Wt: 167.23
InChI Key: QTWOYTUKSMTRCK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one is a heterocyclic compound that features a fused ring system combining a thieno and pyrrol moiety

Mechanism of Action

Mode of Action

The exact mode of action of 1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are yet to be elucidated .

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. It is likely that the compound affects multiple pathways, leading to downstream effects on cellular functions. More research is needed to fully understand these effects .

Result of Action

It is believed to have an impact on cellular processes, but the specifics of these effects are yet to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno precursor with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno or pyrrol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4-one: This compound shares a similar thieno-pyrrol core but with different functional groups.

    2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione: Another compound with a fused ring system, used in organic electronics.

Uniqueness

1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one is unique due to its specific substitution pattern and electronic properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

1,3-dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-4-6-3-9-8(10)7(6)5(2)11-4/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWOYTUKSMTRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNC(=O)C2=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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